Ethyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate
CAS No.: 1326810-52-9
Cat. No.: VC11693871
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326810-52-9 |
|---|---|
| Molecular Formula | C15H18N2O2 |
| Molecular Weight | 258.32 g/mol |
| IUPAC Name | ethyl 3-(2,4,6-trimethylphenyl)-1H-pyrazole-5-carboxylate |
| Standard InChI | InChI=1S/C15H18N2O2/c1-5-19-15(18)13-8-12(16-17-13)14-10(3)6-9(2)7-11(14)4/h6-8H,5H2,1-4H3,(H,16,17) |
| Standard InChI Key | OMYVPGXDQJKCNJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=NN1)C2=C(C=C(C=C2C)C)C |
| Canonical SMILES | CCOC(=O)C1=CC(=NN1)C2=C(C=C(C=C2C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate is systematically named ethyl 3-(2,4,6-trimethylphenyl)-1H-pyrazole-5-carboxylate under IUPAC nomenclature. The compound’s structure comprises a pyrazole ring substituted at the 3-position with a mesityl group and at the 5-position with an ethyl ester moiety. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1326810-52-9 |
| Molecular Formula | |
| Molecular Weight | 258.32 g/mol |
| SMILES | CCOC(=O)C1=CC(=NN1)C2=C(C=C(C=C2C)C)C |
| InChIKey | OMYVPGXDQJKCNJ-UHFFFAOYSA-N |
The mesityl group enhances steric bulk and electron-donating effects, while the ester group provides reactivity for further functionalization.
Synthesis and Optimization
Reaction Mechanism and Conditions
The synthesis typically involves a [3+2] cycloaddition between 2,4,6-trimethylphenylhydrazine and ethyl acetoacetate under reflux conditions in polar protic solvents like ethanol or methanol. The reaction proceeds via hydrazone formation followed by cyclization to yield the pyrazole core.
Key parameters include:
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Temperature: 70–80°C (reflux conditions).
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Reaction Time: 6–8 hours for complete conversion.
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Purification: Recrystallization from ethanol or chromatography yields >85% purity.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are employed to enhance heat transfer and reduce reaction times. Solvent recycling and catalytic optimization further improve sustainability. Industrial protocols report yields exceeding 90% under optimized conditions.
Physicochemical Properties
While experimental data on melting/boiling points and solubility remain limited, predictive models suggest:
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LogP (Partition Coefficient): ~3.2, indicating moderate lipophilicity.
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pKa: ~4.5 (carboxylic ester proton), influencing its reactivity in basic media.
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Stability: Stable under ambient conditions but prone to hydrolysis in strongly acidic or alkaline environments.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s pyrazole core is a privileged structure in drug discovery, featured in NSAIDs (e.g., celecoxib) and kinase inhibitors. Its mesityl group may enhance target binding affinity through hydrophobic interactions.
Materials Science
In coordination chemistry, the pyrazole nitrogen atoms act as ligands for transition metals, enabling the design of catalysts and luminescent materials. For example, copper(II) complexes of this ligand exhibit catalytic activity in oxidation reactions.
Agrochemical Development
Derivatives of this compound are explored as herbicides and fungicides, leveraging its ability to disrupt enzymatic pathways in pests.
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